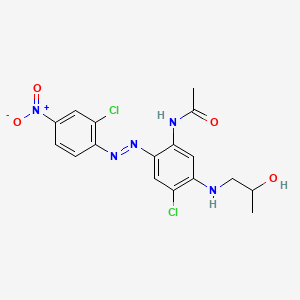

Disperse red 324

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

71617-28-2 |

|---|---|

Molecular Formula |

C17H17Cl2N5O4 |

Molecular Weight |

426.3 g/mol |

IUPAC Name |

N-[4-chloro-2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(2-hydroxypropylamino)phenyl]acetamide |

InChI |

InChI=1S/C17H17Cl2N5O4/c1-9(25)8-20-15-7-16(21-10(2)26)17(6-13(15)19)23-22-14-4-3-11(24(27)28)5-12(14)18/h3-7,9,20,25H,8H2,1-2H3,(H,21,26) |

InChI Key |

ZUPIQBGINDIKCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Disperse Red 324: Chemical Structure and Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 324 is a disperse dye, a class of synthetic dyes with low water solubility, applied in a dispersed state for coloring hydrophobic fibers. This technical guide provides a detailed overview of the chemical structure of this compound and outlines a plausible synthesis pathway based on established principles of azo dye chemistry. This document is intended for an audience with a strong background in organic chemistry and chemical synthesis.

Chemical Structure and Identification

This compound is chemically identified as N-(4-chloro-2-((2-chloro-4-nitrophenyl)azo)-5-((2-hydroxypropyl)amino)phenyl)acetamide. Its key identifiers are:

-

CAS Number: 71617-28-2

-

Molecular Formula: C₁₇H₁₇Cl₂N₅O₄

-

Molecular Weight: 426.25 g/mol

The molecular structure of this compound is characterized by a central azo bridge (-N=N-) connecting two substituted phenyl rings. This azo chromophore is responsible for the dye's red color.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N-(4-chloro-2-((2-chloro-4-nitrophenyl)azo)-5-((2-hydroxypropyl)amino)phenyl)acetamide |

| CAS Number | 71617-28-2 |

| Molecular Formula | C₁₇H₁₇Cl₂N₅O₄ |

| Molecular Weight | 426.25 g/mol |

| Class | Azo Disperse Dye |

Proposed Synthesis Pathway

Based on the structure of this compound, the synthesis can be logically divided into the preparation of two key intermediates followed by their reaction to form the final dye.

Step 1: Diazotization of 2-chloro-4-nitroaniline

The synthesis would commence with the diazotization of 2-chloro-4-nitroaniline. This reaction is typically carried out by treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. Maintaining a low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

Step 2: Preparation of the Coupling Component

The coupling component required is N-(4-chloro-5-((2-hydroxypropyl)amino)phenyl)acetamide. The synthesis of this intermediate would likely involve the amination of a suitable precursor, such as N-(4,5-dichloro-2-aminophenyl)acetamide, with 1-amino-2-propanol.

Step 3: Azo Coupling Reaction

The final step is the azo coupling reaction, where the diazonium salt of 2-chloro-4-nitroaniline is reacted with the prepared coupling component, N-(4-chloro-5-((2-hydroxypropyl)amino)phenyl)acetamide. This reaction is typically performed under mildly acidic to neutral conditions. The electron-rich coupling component undergoes electrophilic substitution by the diazonium ion to form the stable azo dye, this compound.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

A comprehensive search of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis of this compound. However, general procedures for the diazotization of aromatic amines and subsequent azo coupling reactions are well-documented in organic chemistry literature.

General Diazotization Protocol (Illustrative):

-

Dissolve the primary aromatic amine (e.g., 2-chloro-4-nitroaniline) in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., hydrochloric acid).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C with vigorous stirring.

-

Continue stirring for a short period after the addition is complete to ensure full conversion to the diazonium salt.

General Azo Coupling Protocol (Illustrative):

-

Dissolve the coupling component in a suitable solvent.

-

Adjust the pH of the coupling component solution to the optimal range for the specific reaction (typically mildly acidic to neutral).

-

Slowly add the freshly prepared, cold diazonium salt solution to the coupling component solution with continuous stirring, while maintaining a low temperature.

-

Allow the reaction to proceed until the formation of the azo dye is complete, often indicated by a color change and precipitation of the product.

-

Isolate the product by filtration, wash with water to remove salts and impurities, and dry.

Quantitative Data

No specific quantitative data, such as reaction yields, spectroscopic data (NMR, IR, UV-Vis), or detailed physical properties for this compound, were found in the publicly available scientific literature. For research purposes, it would be necessary to synthesize the compound and perform full analytical characterization to determine these parameters.

Conclusion

This compound is an azo disperse dye with a well-defined chemical structure. While a specific, documented synthesis pathway is not publicly available, a plausible route involving the diazotization of 2-chloro-4-nitroaniline and coupling with N-(4-chloro-5-((2-hydroxypropyl)amino)phenyl)acetamide can be proposed based on fundamental principles of azo dye chemistry. Researchers and scientists interested in this compound would need to develop and optimize a specific synthetic protocol and perform comprehensive analytical characterization to obtain quantitative data. This guide provides a foundational understanding for such endeavors.

A Technical Guide to the Photophysical Characterization of Disperse Red 324

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 324 is an anthraquinone-derived red dye utilized in various applications, including plastics and textiles.[1][2] A thorough understanding of its photophysical properties, specifically its molar absorptivity and fluorescence quantum yield, is crucial for optimizing its use and for novel applications in fields such as biomedical imaging and sensor development. While specific, publicly available data on the quantum yield and molar absorptivity of this compound is not readily found in the searched literature, this guide provides detailed experimental protocols for the determination of these essential parameters. The methodologies outlined below are established techniques in photophysical chemistry and can be readily adapted for the characterization of this compound.

Data Presentation

As no pre-existing data was found in the literature for this compound, the following table is provided as a template for researchers to populate with their own experimental findings.

| Photophysical Parameter | Symbol | Value | Units | Conditions (Solvent, Temp.) |

| Molar Absorptivity | ε | M⁻¹cm⁻¹ | ||

| Fluorescence Quantum Yield | Φf |

Experimental Protocols

Determination of Molar Absorptivity (ε)

The molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength, is determined using Beer-Lambert's law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration of the substance.[3][4][5][6]

Materials and Equipment:

-

This compound

-

High-purity solvent (e.g., ethanol, methanol, or another suitable solvent in which the dye is soluble)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations. Use volumetric flasks to ensure accuracy.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a range of wavelengths to determine the wavelength of maximum absorbance (λmax).

-

Use the pure solvent as a blank to calibrate the spectrophotometer.

-

Measure the absorbance of each of the diluted solutions at the determined λmax. It is recommended to measure each concentration multiple times to ensure precision.[3]

-

-

Data Analysis:

-

Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

-

According to the Beer-Lambert law, this plot should yield a straight line passing through the origin.[4][5]

-

Perform a linear regression on the data points. The slope of the line will be equal to the molar absorptivity (ε) if the path length (b) is 1 cm.[3][6]

-

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It can be determined by a relative method, comparing the dye's fluorescence to a standard with a known quantum yield, or by an absolute method using an integrating sphere.[7][8][9]

Relative Method

This method compares the integrated fluorescence intensity of the unknown sample to that of a standard fluorescent dye with a known quantum yield.[9]

Materials and Equipment:

-

This compound solution of known absorbance at the excitation wavelength

-

A standard dye solution with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95) that absorbs at a similar wavelength to the sample.[10]

-

High-purity solvent

-

Fluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare dilute solutions of both the this compound and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Measurement:

-

Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Using a fluorometer, record the fluorescence emission spectra of both the sample and the standard at the same excitation wavelength.

-

-

Data Analysis: The quantum yield of the sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

Where:

-

Φf,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent. (If the same solvent is used for both, this term cancels out).

-

Absolute Method

This method uses an integrating sphere to collect all the light emitted from the sample.[7][8]

Materials and Equipment:

-

This compound solution

-

Fluorometer equipped with an integrating sphere accessory

-

High-purity solvent

-

Optical cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

-

Measurement:

-

Place the cuvette containing the pure solvent in the integrating sphere and measure the scattering of the excitation light.

-

Replace the solvent with the sample solution and measure the emission spectrum. The integrating sphere captures both the emitted and scattered light.

-

-

Data Analysis: The instrument's software calculates the fluorescence quantum yield by comparing the integrated intensity of the emission spectrum to the amount of light absorbed by the sample.

Visualizations

The following diagram illustrates the general workflow for the experimental determination of molar absorptivity and fluorescence quantum yield.

Caption: Workflow for determining molar absorptivity and quantum yield.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. homework.study.com [homework.study.com]

- 4. Virtual Labs [mas-iiith.vlabs.ac.in]

- 5. m.youtube.com [m.youtube.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

Solubility of Disperse Red 324 in Various Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Disperse Red 324, an anthraquinone-based dye. While primarily utilized in the textile and plastics industries, the broader class of anthraquinone compounds is of interest in biomedical research due to the diverse biological activities exhibited by some of its members. This document outlines the known solubility profile of this compound, provides a detailed experimental protocol for its quantitative determination in organic solvents, and discusses potential biological interactions relevant to toxicology and drug development.

Introduction to this compound

This compound is a synthetic dye belonging to the anthraquinone chemical class. Anthraquinone and its derivatives are characterized by a 9,10-dioxoanthracene core structure. While this compound is noted for its use as a colorant and a fluorescent dye in various industrial applications, the potential for biological activity is an area of increasing interest for researchers.[1] Some anthraquinone compounds have been investigated for their cytotoxic and genotoxic properties.[2][3][4][5] Therefore, a thorough understanding of the physicochemical properties of this compound, such as its solubility, is fundamental for any scientific investigation, from materials science to toxicological assessment.

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide array of common organic solvents is not extensively available in published literature. Generally, anthraquinone-based dyes are characterized by their poor solubility in water and varying degrees of solubility in organic solvents, which often increases with temperature.[6][7] Disperse dyes are known to be sparingly soluble, a property that is critical for their application in dyeing processes.[8][9] For research and development purposes, the precise solubility in solvents such as Dimethyl Sulfoxide (DMSO) or ethanol is a critical parameter for preparing stock solutions for biological assays.

Table 1: Quantitative Solubility of this compound in Selected Organic Solvents

| Solvent | Chemical Formula | Polarity Index | Solubility (g/L) at 25°C |

| Acetone | C₃H₆O | 5.1 | Data not available |

| Chloroform | CHCl₃ | 4.1 | Data not available |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data not available |

| Ethanol | C₂H₅OH | 4.3 | Data not available |

| Methanol | CH₃OH | 5.1 | Data not available |

| Toluene | C₇H₈ | 2.4 | Data not available |

Note: The absence of published data necessitates experimental determination of solubility for specific applications. A detailed protocol for this determination is provided in the following section.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest using the equilibrium shake-flask method followed by UV-Vis spectrophotometry.

3.1. Materials and Equipment

-

This compound (solid)

-

Organic solvent of choice (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Cuvettes (quartz or appropriate for the solvent)

3.2. Methodology

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Perform serial dilutions to create a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot absorbance versus concentration to generate a calibration curve and determine the linear regression equation.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.

-

Place the vial in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the suspension to settle.

-

Centrifuge the sample to further separate the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining particulates.

-

Dilute the filtered saturated solution with a known factor to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the calibration curve equation to calculate its concentration.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

-

Potential Biological Interactions and Signaling Pathways

For professionals in drug development and toxicology, understanding the potential for off-target or toxic effects of a compound is crucial. While this compound itself has not been extensively studied for biological activity, related anthraquinone and disperse dyes have been shown to possess genotoxic properties.[2][3]

The primary mechanism of genotoxicity for some of these compounds is through interaction with DNA.[10][11] This can occur via several mechanisms, including:

-

DNA Intercalation: The planar structure of the anthraquinone core can insert between the base pairs of the DNA double helix, potentially leading to frameshift mutations.

-

Topoisomerase II Inhibition: Some anthraquinone derivatives can inhibit the function of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to double-strand breaks in the DNA.[4]

-

Formation of DNA Adducts: Reactive metabolites of these dyes could potentially form covalent bonds with DNA bases.

These DNA-damaging events can trigger cellular signaling pathways such as the DNA Damage Response (DDR). The DDR is a complex network of signaling pathways that detects DNA lesions, signals their presence, and promotes their repair. If the damage is too severe to be repaired, these pathways can induce apoptosis (programmed cell death) or cellular senescence. Chronic exposure to genotoxic agents can lead to an accumulation of mutations, which is a key factor in carcinogenesis.

Conclusion

This compound is an anthraquinone dye with limited publicly available data on its solubility in common organic solvents. For researchers and scientists, particularly those in drug development and toxicology, it is imperative to experimentally determine its solubility for accurate and reproducible results in any study. The provided shake-flask and spectrophotometric protocol offers a robust method for this purpose. Furthermore, while specific data on this compound is scarce, the known genotoxic potential of related compounds warrants careful consideration of its potential to interact with DNA and activate cellular damage response pathways. This guide serves as a foundational resource for the safe and effective use of this compound in a research context.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Analysis of the genotoxicity of anthraquinone dyes in the mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Characterization of the genotoxicity of anthraquinones in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Anthraquinone - Wikipedia [en.wikipedia.org]

- 7. chemcess.com [chemcess.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Photophysical Characteristics of Disperse Red 324 in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Expected Photophysical Profile of Disperse Red 324

This compound, as an anthraquinone derivative, is expected to exhibit photophysical properties influenced by its molecular structure and the surrounding solvent environment. Anthraquinone dyes are known for their characteristic intramolecular charge transfer (ICT) character, which governs their absorption and emission properties.

Key Expected Characteristics:

-

Solvatochromism: The absorption and fluorescence spectra of this compound are anticipated to show a significant dependence on solvent polarity. An increase in solvent polarity is likely to cause a bathochromic (red) shift in the emission spectrum due to the stabilization of the more polar excited state.

-

Absorption: The dye is expected to have a primary absorption band in the visible region of the electromagnetic spectrum, corresponding to a π-π* transition.

-

Fluorescence: Upon excitation, this compound is expected to exhibit fluorescence, with the emission wavelength being longer than the absorption wavelength (Stokes shift). The fluorescence quantum yield and lifetime are expected to be solvent-dependent.

Data Presentation: Photophysical Properties of this compound

The following tables provide a template for summarizing the key photophysical parameters of this compound once experimentally determined.

Table 1: Absorption and Emission Spectral Data of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Maximum (λabs, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Emission Maximum (λem, nm) | Stokes Shift (Δν, cm-1) |

| e.g., Hexane | 1.88 | 1.375 | ||||

| e.g., Toluene | 2.38 | 1.496 | ||||

| e.g., Dichloromethane | 8.93 | 1.424 | ||||

| e.g., Acetone | 20.7 | 1.359 | ||||

| e.g., Ethanol | 24.55 | 1.361 | ||||

| e.g., Acetonitrile | 37.5 | 1.344 | ||||

| e.g., DMSO | 46.7 | 1.479 |

Table 2: Fluorescence Quantum Yield and Lifetime Data of this compound in Various Solvents

| Solvent | Excitation Wavelength (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) | Radiative Decay Rate (kr, s-1) | Non-radiative Decay Rate (knr, s-1) |

| e.g., Hexane | |||||

| e.g., Toluene | |||||

| e.g., Dichloromethane | |||||

| e.g., Acetone | |||||

| e.g., Ethanol | |||||

| e.g., Acetonitrile | |||||

| e.g., DMSO |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable the characterization of this compound's photophysical properties.

Sample Preparation

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a high-purity solvent in which the dye is readily soluble (e.g., Dichloromethane or DMSO).

-

Working Solutions: Prepare a series of dilutions from the stock solution in the desired solvents for analysis. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum for fluorescence measurements to avoid inner filter effects.

UV-Visible Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Procedure:

-

Record a baseline spectrum with the cuvette filled with the solvent of interest.

-

Record the absorption spectrum of the this compound solution in the same cuvette over a relevant wavelength range (e.g., 300-800 nm).

-

Determine the wavelength of maximum absorption (λabs).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Steady-State Fluorescence Spectroscopy

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Procedure:

-

Excite the sample at its absorption maximum (λabs).

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

-

Determine the wavelength of maximum emission (λem).

-

Calculate the Stokes shift in wavenumbers (cm-1) using the formula: Δν = (1/λabs - 1/λem) x 107.

-

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

-

Procedure:

-

Prepare solutions of both the standard and the sample with absorbance values below 0.1 at the excitation wavelength in the same solvent.

-

Measure the absorption spectra of both the standard and the sample.

-

Measure the fluorescence emission spectra of both the standard and the sample, using the same excitation wavelength and instrument settings.

-

Calculate the integrated fluorescence intensity (area under the emission curve) for both the standard and the sample.

-

Calculate the quantum yield of the sample (Φf,sample) using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where:

-

Φf,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Fluorescence Lifetime (τ) Measurement

-

Instrumentation: Use a Time-Correlated Single Photon Counting (TCSPC) system.

-

Procedure:

-

Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at a wavelength close to the absorption maximum.

-

Collect the fluorescence decay profile.

-

Deconvolute the instrument response function (IRF) from the measured decay.

-

Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime (τ).

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for characterizing the photophysical properties of this compound.

Caption: Workflow for Absorption and Emission Spectroscopy.

In-Depth Technical Guide to the Physicochemical Properties of Disperse Red 324 (CAS 87396-78-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical data for the disperse dye designated as Disperse Red 324 (CAS Number: 87396-78-9). Primarily used in the textile and plastics industries, this anthraquinone-derived colorant's properties are of significant interest for applications involving supercritical fluids and polymer interactions. This document consolidates known quantitative data, details relevant experimental protocols, and presents logical workflows for its analysis.

Chemical Identity and Structure

-

CAS Number: 87396-78-9

-

Chemical Name: this compound

-

Chemical Class: Anthraquinone dye

While the precise chemical structure is not consistently published across public databases, it is identified as a red dye derived from anthraquinone.[1][2] Disperse dyes are characteristically non-ionic and exhibit low water solubility.[3]

Physicochemical Data

A significant portion of the available quantitative data for this compound pertains to its solubility in supercritical carbon dioxide (scCO₂), a critical parameter for modern, environmentally friendly dyeing processes. Other standard physicochemical properties are not well-documented in publicly accessible scientific literature, with many chemical supplier databases listing them as "N/A".[4]

Table 1: Solubility of this compound in Supercritical Carbon Dioxide

| Temperature (K) | Pressure (MPa) | Solubility (mol fraction) |

| 353.2 | 18.0 - 30.0 | Data available in cited literature |

| 373.2 | 18.0 - 30.0 | Data available in cited literature |

| 393.2 | 18.0 - 30.0 | Data available in cited literature |

| Note: The precise solubility values are contained within the referenced journal article and require access to the full publication for transcription. |

Table 2: General Physicochemical Properties (Estimated or from Supplier Data)

| Property | Value | Source |

| Melting Point | N/A | [4] |

| Boiling Point | N/A | [4] |

| Water Solubility | Low (characteristic of disperse dyes) | [3] |

Experimental Protocols

Determination of Solubility in Supercritical Carbon Dioxide

The seminal work by Ferri et al. (2004) provides a detailed methodology for measuring the solubility of dyes like this compound in supercritical CO₂.[5][6][7] The general principles of the dynamic flow method employed are outlined below.

Experimental Workflow: Dynamic Flow Method for Supercritical Fluid Solubility

Caption: Workflow for determining dye solubility in supercritical CO₂.

Methodology:

-

CO₂ Delivery and Pressurization: Liquid carbon dioxide from a cylinder is brought to the desired pressure using a high-pressure pump.

-

Heating: The pressurized CO₂ is heated to a supercritical temperature as it passes through a pre-heater.

-

Equilibration: The supercritical CO₂ then flows through an equilibrium cell containing the solid this compound. The system is maintained at a constant temperature and pressure to ensure the fluid reaches saturation with the dye.

-

Collection: The saturated CO₂-dye mixture exits the equilibrium cell and is depressurized, causing the dye to precipitate into a collection system, which may contain a solvent to trap the dye.

-

Quantification: The amount of CO₂ that has passed through the system is measured. The collected dye is then quantified, typically using spectrophotometry, to determine its concentration in the supercritical fluid.

Synthesis of Disperse Dyes (General Protocol)

Logical Flow of Monoazo Disperse Dye Synthesis

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Cas 87396-78-9,this compound | lookchem [lookchem.com]

- 5. âSpecial IssueâSupercritical Fluidsâ Literatures on Dyeing Technique of Supercritical Fluid Carbon Dioxide [scirp.org]

- 6. scielo.br [scielo.br]

- 7. Solubility of Anthraquinone Derivatives in Supercritical Carbon Dioxide: New Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrpr.com [ijrpr.com]

Understanding the Thermal Properties of Disperse Red 324: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 324 is a synthetic dye belonging to the anthraquinone class, utilized in the coloring of plastics, textiles, and cosmetics.[1][2][3] A thorough understanding of its thermal properties is critical for a variety of applications, ensuring stability during manufacturing processes, predicting its environmental persistence, and evaluating its suitability for specialized applications, including in drug delivery systems where thermal stability can be a crucial parameter. This technical guide provides a comprehensive framework for the thermal analysis of this compound. While specific, publicly available experimental data for this compound is limited, this document presents representative data from analogous disperse dyes to serve as a baseline for experimental design and interpretation. Furthermore, it details standardized experimental protocols for key thermal analysis techniques.

Data Presentation: Thermal Properties of Analogous Disperse Dyes

To provide a predictive baseline for the thermal behavior of this compound, the following table summarizes the thermal properties of structurally related disperse dyes. These values should be considered estimates and are intended to guide empirical studies on this compound.

| Property | Representative Value | Analogous Compound | Analytical Technique |

| Melting Point | 160 - 162 °C | Disperse Red 1 | Not specified |

| Melting Point | 224 - 226 °C | Disperse Red 4 | Not specified |

| Onset Decomposition Temperature (Tonset) | 280 - 320 °C | C.I. Disperse Red 86 (estimated) | Thermogravimetric Analysis (TGA) |

| Peak Decomposition Temperature (Tpeak) | 350 - 400 °C | C.I. Disperse Red 86 (estimated) | Thermogravimetric Analysis (TGA) |

| Glass Transition Temperature (Tg) | 110 - 140 °C | C.I. Disperse Red 86 (estimated) | Differential Scanning Calorimetry (DSC) |

Experimental Protocols

Accurate determination of the thermal properties of this compound requires standardized experimental procedures. The following are detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.[4][5]

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.[6]

-

Instrument Setup: Place the crucible in the TGA instrument.[5] Purge the TGA furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[6]

-

Temperature Program: Initiate the temperature program. A typical program involves heating the sample from ambient temperature (e.g., 30 °C) to a final temperature of approximately 800 °C at a controlled, linear heating rate of 10 °C/min.[6]

-

Data Acquisition: Continuously record the sample's weight as a function of temperature throughout the experiment.[6]

-

Data Analysis: The resulting TGA curve, which plots percentage weight loss against temperature, is analyzed to determine the onset and peak decomposition temperatures, as well as the percentage of mass loss in different temperature ranges.[4][5]

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as the glass transition temperature (Tg) and melting point (Tm) of this compound by measuring the heat flow into or out of the sample as a function of temperature.[7][8]

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan. Hermetically seal the pan to enclose the sample.[9]

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.[7]

-

Temperature Program: Subject the sample and reference to a controlled temperature program. A typical program for analyzing a polymer or dye might be:

-

Heat from 30 °C to 200 °C at 10 °C/min.

-

Cool from 200 °C to 30 °C at 10 °C/min.

-

Heat from 30 °C to 400 °C at 10 °C/min.[6]

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.[6]

-

Data Analysis: Analyze the resulting DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization or decomposition), as well as shifts in the baseline that indicate a glass transition.[7]

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a disperse dye such as this compound.

Hypothetical Thermal Degradation Pathway

Given that this compound is an anthraquinone derivative, a hypothetical degradation pathway can be proposed. Thermal stress would likely initiate the cleavage of the most labile bonds, followed by the fragmentation of the core aromatic structure.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aurigaresearch.com [aurigaresearch.com]

- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 6. benchchem.com [benchchem.com]

- 7. Differential Scanning Calorimetry Analysis [intertek.com]

- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis and Characterization of Disperse Red 324 Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of derivatives of Disperse Red 324. This compound is a monoazo dye, chemically identified as N-(4-chloro-2-((2-chloro-4-nitrophenyl)azo)-5-((2-hydroxypropyl)amino)phenyl)acetamide.[1][2] Derivatives of this structure are of interest for their potential applications in textile dyeing, advanced materials, and as scaffolds in medicinal chemistry due to the prevalence of the azo structure in biologically active molecules.[3]

This document outlines detailed experimental protocols for the synthesis of a representative derivative, followed by a full suite of characterization methodologies. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Synthesis Pathway

The synthesis of azo disperse dyes is a well-established process that involves two primary stages: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with an electron-rich coupling component.[4] The overall workflow for synthesizing a hypothetical derivative, N-(4-chloro-2-((2-chloro-4-nitrophenyl)azo)-5-((2-hydroxyethyl )amino)phenyl)acetamide, is depicted below.

Experimental Protocol: Synthesis

Protocol 1: Preparation of the Diazonium Salt of 2-Chloro-4-nitroaniline

-

In a 250 mL beaker, suspend 1.73 g (0.01 mol) of 2-chloro-4-nitroaniline in 20 mL of a 3:1 mixture of concentrated hydrochloric acid and water.

-

Cool the resulting suspension to 0-5 °C in an ice-salt bath with continuous stirring.

-

Prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

-

Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting clear solution is used immediately in the next step.

Protocol 2: Azo Coupling Reaction

-

In a separate 500 mL beaker, dissolve 2.31 g (0.01 mol) of the coupling component, N-(4-chloro-5-((2-hydroxyethyl)amino)phenyl)acetamide, in 30 mL of glacial acetic acid.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring. Maintain the temperature at 0-5 °C throughout the addition.

-

A colored precipitate will begin to form. Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure the reaction goes to completion.

-

Adjust the pH of the mixture to 4-5 by slowly adding a 10% aqueous sodium acetate solution.

Protocol 3: Isolation and Purification

-

Filter the precipitated crude dye using a Buchner funnel.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral and colorless.

-

Recrystallize the crude product from an ethanol-water mixture to obtain the purified dye derivative.

-

Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.

Characterization

A comprehensive characterization is essential to confirm the identity, purity, and properties of the synthesized derivative. The logical workflow for characterization is outlined below.

Experimental Protocols: Characterization

Protocol 4: Spectroscopic Analysis

-

FT-IR Spectroscopy: Acquire spectra using a KBr pellet method over a range of 4000-400 cm⁻¹.

-

UV-Visible Spectroscopy: Dissolve the dye in a suitable solvent (e.g., DMF or ethanol) and record the absorption spectrum from 300-700 nm to determine the maximum absorption wavelength (λmax).

-

¹H and ¹³C NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). Record ¹H NMR spectra at 400 MHz and ¹³C NMR spectra at 100 MHz.

-

Mass Spectrometry: Utilize Electrospray Ionization (ESI-MS) to determine the molecular weight and confirm the molecular formula.

Protocol 5: Thermal Analysis

-

Thermogravimetric Analysis (TGA): Heat the sample (5-10 mg) from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere to determine the decomposition temperature.[5]

-

Differential Scanning Calorimetry (DSC): Heat the sample from 30 °C to a temperature above its expected melting point at a rate of 10 °C/min to identify the melting point (Tm) and other thermal events like glass transitions.[5]

Protocol 6: Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): Spot the dye solution on a silica gel plate and develop using a suitable solvent system (e.g., toluene:ethyl acetate) to assess purity and monitor reaction progress.

-

High-Performance Liquid Chromatography (HPLC): Use a C18 column with a gradient mobile phase (e.g., water:acetonitrile with 0.1% formic acid) to obtain a quantitative measure of purity.[6]

Protocol 7: Fastness Properties on Polyester

-

Dye Bath Preparation: Create a dispersion of the dye (2% on weight of fabric) with a dispersing agent. Adjust the pH of the bath to 4.5-5.5 using acetic acid.[7]

-

Dyeing Procedure: Introduce a pre-wetted polyester fabric swatch into the dye bath at 60 °C. Raise the temperature to 130 °C over 30 minutes and maintain for 1 hour.[7]

-

Reduction Clearing: After dyeing, treat the fabric in a bath containing sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) at 70-80°C for 15-20 minutes to remove surface dye.[8]

-

Fastness Testing:

-

Light Fastness: Evaluate according to ISO 105-B02 standard.

-

Wash Fastness: Evaluate according to ISO 105-C06 standard.

-

Rubbing Fastness: Evaluate according to ISO 105-X12 standard.

-

Data Presentation

The following tables summarize expected quantitative data for a synthesized this compound derivative.

Table 1: Physicochemical and Yield Data

| Parameter | Expected Value |

| Molecular Formula | C₁₇H₁₇Cl₂N₅O₄ |

| Molecular Weight | 426.25 g/mol [5] |

| Physical Appearance | Red to Maroon Powder |

| Melting Point (DSC) | 255 - 265 °C[9] |

| % Yield | 80 - 90% |

| Solubility | Sparingly soluble in water; Soluble in DMF, Acetone |

Table 2: Spectroscopic Characterization Data

| Technique | Parameter | Expected Result |

| FT-IR (cm⁻¹) | O-H Stretch | ~3400 (broad) |

| N-H Stretch | ~3300 | |

| C=O Stretch (Amide) | ~1670 | |

| N=N Stretch (Azo) | ~1590, ~1450 | |

| C-Cl Stretch | ~750 | |

| UV-Vis | λmax (in DMF) | 480 - 510 nm |

| Mass Spec (ESI-MS) | [M+H]⁺ | m/z 427.07 |

Table 3: Thermal and Application Properties

| Parameter | Method | Expected Rating / Value |

| Thermal Stability | TGA (Td, 5% weight loss) | > 280 °C |

| Light Fastness | ISO 105-B02 | 4-5 (Good) |

| Wash Fastness | ISO 105-C06 | 4-5 (Good to Excellent) |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4 (Good) |

| Rubbing Fastness (Wet) | ISO 105-X12 | 3-4 (Moderate to Good) |

Relevance to Drug Development

While primarily used as colorants, the core structures of azo dyes are of interest to drug development professionals. The azobenzene scaffold is a known photoresponsive element, and certain azo compounds have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][10] The synthesis and characterization protocols detailed herein can be adapted for the creation of novel compounds for biological screening. The functional groups present in this compound derivatives (hydroxyl, amide, chloro, nitro) offer multiple sites for further chemical modification to explore structure-activity relationships (SAR) for potential therapeutic applications.

References

- 1. Appendix 5 Molecular Structure , Danish Environmental Protection Agency [www2.mst.dk]

- 2. Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]- | C17H17Cl2N5O4 | CID 51368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aatcc.org [aatcc.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. shop.bio-connect.nl [shop.bio-connect.nl]

- 7. textilelearner.net [textilelearner.net]

- 8. benchchem.com [benchchem.com]

- 9. Appendix 4B QSAR., Danish Environmental Protection Agency [www2.mst.dk]

- 10. Cas 87396-78-9,this compound | lookchem [lookchem.com]

Methodological & Application

Using Disperse Red 324 as a fluorescent probe for lipid droplets

Application Note: Disperse Red 324 for Lipid Droplet Imaging

Notice: Following a comprehensive literature search, no specific scientific publications or established protocols were identified that describe the use of this compound as a fluorescent probe for imaging lipid droplets in biological samples. This compound is classified as a red dye derived from anthraquinone, primarily utilized in the plastics and textiles industries. While it is categorized as a fluorescent dye, its photophysical properties and suitability for live-cell imaging of lipid droplets have not been documented in the available scientific literature.

Therefore, this document provides detailed application notes and protocols for a widely recognized and extensively validated red fluorescent probe for lipid droplets, Nile Red , as a suitable and effective alternative for researchers, scientists, and drug development professionals.

Application Notes and Protocols for Nile Red: A Fluorescent Probe for Lipid Droplets

Introduction

Nile Red (9-diethylamino-5H-benzo[a]phenoxazine-5-one) is a highly sensitive, lipophilic, and solvatochromic fluorescent dye extensively used for the detection and quantification of intracellular lipid droplets. Its fluorescence is strongly dependent on the hydrophobicity of its environment; it is intensely fluorescent in nonpolar environments, such as the neutral lipid core of lipid droplets, while its fluorescence is quenched in aqueous media. This property makes Nile Red an excellent vital stain for visualizing and quantifying lipid droplets in live and fixed cells with a high signal-to-noise ratio.

Principle of Action

Nile Red's mechanism as a lipid droplet probe is based on its solvatochromic properties. In aqueous cytoplasm, the dye exists in a non-fluorescent state. Upon entering the hydrophobic core of a lipid droplet, the dye undergoes a conformational change and becomes intensely fluorescent. The emission spectrum of Nile Red is also sensitive to the polarity of its environment, shifting from red emission in more polar lipids to a yellow-gold emission in the highly nonpolar environment of neutral lipid stores. This allows for some degree of differentiation between lipid species.

Key Applications

-

Live-Cell Imaging: Visualize the dynamics of lipid droplet formation, trafficking, and degradation in real-time.

-

High-Content Screening (HCS): Quantify changes in cellular lipid content in response to genetic or pharmacological perturbations.

-

Flow Cytometry: Analyze and sort cell populations based on their lipid content.

-

Fixed Cell Staining: Label lipid droplets for co-localization studies with other cellular markers via immunofluorescence.

Quantitative Data Summary

The photophysical properties of Nile Red can vary depending on the solvent environment. The following table summarizes key quantitative data for Nile Red in a nonpolar solvent, representative of the lipid droplet core.

| Property | Value | Reference(s) |

| Chemical Structure | 9-diethylamino-5H-benzo[a]phenoxazine-5-one | |

| Molecular Formula | C₂₀H₁₈N₂O₂ | - |

| Molecular Weight | 318.37 g/mol | - |

| Excitation Maximum (in nonpolar lipid) | ~552 nm | |

| Emission Maximum (in nonpolar lipid) | ~636 nm | |

| Excitation (for yellow-gold fluorescence) | 450-500 nm | |

| Emission (for yellow-gold fluorescence) | >528 nm | |

| Excitation (for red fluorescence) | 515-560 nm | |

| Emission (for red fluorescence) | >590 nm | |

| Quantum Yield (in nonpolar solvent) | High (environment-dependent) | |

| Photostability | Moderate; photobleaching can occur with prolonged exposure. |

Experimental Protocols

Protocol 1: Live-Cell Staining of Lipid Droplets with Nile Red

This protocol describes the staining of lipid droplets in living cultured cells for fluorescence microscopy.

Materials:

-

Nile Red stock solution (1 mg/mL in DMSO or acetone)

-

Cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Live-cell imaging medium

-

Cultured cells on glass-bottom dishes or coverslips

Procedure:

-

Prepare Staining Solution:

-

Prepare a fresh working solution of Nile Red by diluting the stock solution in cell culture medium or PBS to a final concentration of 0.1-1.0 µg/mL.

-

Vortex the solution thoroughly. The working solution may appear slightly cloudy.

-

-

Cell Staining:

-

Remove the cell culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the Nile Red working solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells twice with pre-warmed PBS or live-cell imaging medium.

-

-

Imaging:

-

Replace the wash buffer with pre-warmed live-cell imaging medium.

-

Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets (e.g., for red fluorescence, an excitation filter around 540/25 nm and an emission filter around 605/55 nm).

-

Protocol 2: Fixed-Cell Staining of Lipid Droplets with Nile Red

This protocol is suitable for co-staining with antibodies in immunofluorescence applications.

Materials:

-

Nile Red stock solution (1 mg/mL in DMSO or acetone)

-

PBS, pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

Procedure:

-

Cell Fixation:

-

Wash cells grown on coverslips once with PBS.

-

Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

**Permeabilization (

Application Notes and Protocols for Staining Cells with Disperse Red 324 for Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 324 is a fluorescent dye belonging to the anthraquinone class.[1][2] While traditionally used in the textile and plastics industries, its fluorescent properties suggest potential applications in biological imaging.[1] As a lipophilic dye, this compound is expected to readily associate with lipid-rich structures within cells, making it a candidate for visualizing cellular membranes and other hydrophobic compartments.[3][4] These application notes provide a generalized protocol for utilizing this compound for staining both live and fixed cells for fluorescence microscopy. It is important to note that this protocol is based on methodologies for similar lipophilic dyes and will require optimization for specific cell types and experimental conditions.

Principle of Staining

Lipophilic dyes, like this compound is presumed to be, work by partitioning into the lipid bilayer of cellular membranes.[4] The dye's long alkyl chains are thought to insert into the hydrophobic core of the membrane, while the fluorophore resides at the membrane-water interface. This incorporation leads to a significant increase in fluorescence intensity compared to the dye in an aqueous solution, allowing for clear visualization of cell boundaries and morphology.[3] Once applied, these dyes typically diffuse laterally, resulting in even staining of the entire cell membrane.[3]

Data Presentation

As no specific quantitative data for this compound in cell staining is currently available, the following table is provided as a template for researchers to systematically record their optimization results.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

| Cell Type | ||||

| Cell State | Live / Fixed | Live / Fixed | Live / Fixed | |

| Solvent for Stock | DMSO | Ethanol | Other | |

| Stock Conc. (mM) | 1 | 5 | 10 | |

| Working Conc. (µM) | ||||

| Incubation Time (min) | ||||

| Incubation Temp. (°C) | 25 (RT) | 37 | 4 | |

| Staining Buffer | PBS | HBSS | Culture Medium | |

| Signal-to-Noise Ratio | ||||

| Photostability | ||||

| Cytotoxicity |

Experimental Protocols

Materials

-

This compound

-

Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Complete cell culture medium

-

Paraformaldehyde (PFA) for fixation

-

Triton™ X-100 (for permeabilization, if required)

-

Glass coverslips or imaging-compatible plates

-

Fluorescence microscope with appropriate filter sets

Protocol 1: Staining of Live Cells

This protocol is designed for the visualization of plasma membranes in living cells.

-

Cell Preparation:

-

Seed cells on sterile glass coverslips or imaging plates and culture until the desired confluency is reached.

-

-

Preparation of Staining Solution:

-

Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO or ethanol.

-

Immediately before use, dilute the stock solution to a working concentration of 1-10 µM in pre-warmed (37°C) PBS, HBSS, or complete culture medium. Note: Staining in complete medium may help to reduce dye aggregation.[5] It is recommended to test a range of concentrations to find the optimal signal-to-noise ratio.

-

-

Staining:

-

Remove the culture medium and wash the cells once with pre-warmed PBS or HBSS.

-

Add the staining solution to the cells and incubate for 5-20 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type.[3]

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or PBS. For each wash, incubate for 5-10 minutes to allow any unbound dye to diffuse out.[3]

-

-

Imaging:

-

Image the cells immediately in PBS or culture medium using a fluorescence microscope.

-

Protocol 2: Staining of Fixed and Permeabilized Cells

This protocol allows for the staining of cellular membranes in conjunction with intracellular targets, such as those visualized by immunofluorescence.

-

Cell Preparation:

-

Grow cells on sterile glass coverslips or imaging plates to the desired confluency.

-

-

Fixation:

-

Wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. Note: Alcohol-based fixatives are not recommended as they can disrupt lipid membranes.[6]

-

-

Permeabilization (Optional):

-

Wash the cells three times with PBS.

-

If intracellular staining (e.g., for immunofluorescence) is required, permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature.[6]

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare the this compound staining solution as described in Protocol 1, step 2.

-

Add the staining solution to the fixed (and permeabilized) cells and incubate for 10 minutes at room temperature, protected from light.[6]

-

-

Washing:

-

Wash the cells three times with PBS. Important: If performing subsequent immunofluorescence, do not include detergents in any buffers after this staining step to avoid redistribution of the dye.[6]

-

-

Subsequent Staining (e.g., Immunofluorescence):

-

Proceed with blocking and antibody incubations as per your standard immunofluorescence protocol, ensuring all subsequent buffers are detergent-free.

-

-

Imaging:

-

Mount the coverslip and image the cells. Glycerol-based mounting media are not recommended for some lipophilic dyes, so imaging in PBS is preferable.[6]

-

Visualizations

Caption: Workflow for live and fixed cell staining with this compound.

Caption: Mechanism of membrane staining by a lipophilic dye.

References

Application Notes and Protocols for Disperse Red 324 in Supercritical CO2 Fluid Dyeing of Polyester

Introduction

Supercritical carbon dioxide dyeing is an innovative and environmentally friendly technology that uses scCO2 as a dyeing medium instead of water.[3] This waterless process eliminates wastewater effluent and the need for auxiliary chemicals like dispersing agents, making it a sustainable alternative to conventional aqueous dyeing methods.[3][4] Disperse dyes, characterized by their low water solubility and nonionic nature, are the primary choice for dyeing hydrophobic fibers such as polyester.[5][6] In the supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to effectively dissolve nonpolar dye molecules and transport them deep into the polyester fiber matrix.[3] This results in excellent dye penetration, uniform coloration, and high-quality fastness properties.[7][8]

Disperse Red 324, an anthraquinone-derived dye, is suitable for this process due to its chemical structure. The principles and parameters outlined below for similar red anthraquinone dyes provide a strong foundation for the successful application of this compound in the scCO2 dyeing of polyester.

Experimental Data (Representative)

The following tables summarize typical quantitative data for the scCO2 dyeing of polyester with anthraquinone-based disperse red dyes. These values can be used as a starting point for optimizing the dyeing conditions for this compound.

Table 1: Supercritical CO2 Dyeing Parameters for Polyester

| Parameter | Range | Typical Value | Reference |

| Temperature (°C) | 80 - 140 | 120 | [4][9] |

| Pressure (MPa) | 10 - 29 | 20 - 25 | [4][9] |

| Dyeing Time (min) | 20 - 240 | 60 - 90 | [4] |

| CO2 Density ( kg/m ³) | 400 - 700 | ~700 | |

| Dye Concentration (% owf*) | 0.2 - 6.0 | 2.0 |

*owf: on weight of fabric

Table 2: Color Strength (K/S) of Dyed Polyester at Different Conditions

| Dye | Temperature (°C) | Pressure (MPa) | Time (min) | K/S Value |

| Corangar Red PE-3469 | 100 | 20 | 30 | Higher than aqueous dyeing at 100°C |

| Corangar Red PE-3469 | 120 | 20 | 90 | Higher than aqueous dyeing at 120°C |

| C.I. Disperse Red 153 | 120 | 25 | 60 | Good color yield |

| C.I. Disperse Red 60 | 90 | 30 | 240 | Saturation achieved |

Table 3: Fastness Properties of Polyester Dyed in Supercritical CO2

| Fastness Test | Typical Grade (ISO 105) | Reference |

| Washing | 4-5 | [7] |

| Rubbing (Dry) | 4-5 | |

| Sublimation | 4-5 | |

| Light | 4-5 | [7] |

Experimental Protocols

The following is a detailed protocol for the supercritical CO2 dyeing of polyester fabric with a disperse dye like this compound.

1. Materials and Equipment

-

Polyester fabric (scoured and dried)

-

This compound (or other disperse dye)

-

Supercritical fluid dyeing apparatus (high-pressure vessel, CO2 pump, temperature controller, pressure regulator)

-

Spectrophotometer for color measurement

-

Standard testing equipment for fastness evaluation

2. Pre-treatment of Polyester Fabric

-

Scour the polyester fabric in a solution containing a non-ionic detergent at 60-70°C for 30-60 minutes to remove any impurities, oils, and waxes.

-

Rinse the fabric thoroughly with deionized water.

-

Dry the fabric completely in an oven or at room temperature before dyeing.

3. Supercritical CO2 Dyeing Procedure

-

Weigh the dry polyester fabric and the required amount of this compound dye powder.

-

Place the fabric and the dye powder inside the high-pressure dyeing vessel. Ensure the fabric is loosely arranged to allow for uniform dye uptake.

-

Seal the vessel and purge it with low-pressure CO2 gas to remove any air.

-

Pressurize the vessel with liquid CO2 using a high-pressure pump to the desired pressure (e.g., 20 MPa).

-

Heat the vessel to the target dyeing temperature (e.g., 120°C). As the temperature rises, the CO2 will reach its supercritical state.

-

Once the target temperature and pressure are reached, start the circulation of the supercritical CO2 fluid through the vessel to ensure even distribution of the dissolved dye.

-

Maintain the dyeing process for the desired duration (e.g., 60 minutes).

-

After the dyeing is complete, stop the heating and allow the vessel to cool down.

-

Slowly release the pressure to vent the CO2 gas. The CO2 can be recycled.

-

Open the vessel and remove the dyed fabric.

4. Post-treatment (Reduction Clearing)

-

To remove any residual dye from the fabric surface, perform a reduction clearing process.

-

Prepare a solution containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and a non-ionic detergent.

-

Treat the dyed fabric in this solution at 60-70°C for 15-20 minutes.

-

Rinse the fabric thoroughly with hot and then cold water.

-

Dry the final dyed fabric.

5. Evaluation of Dyeing Quality

-

Color Strength (K/S): Measure the reflectance of the dyed fabric using a spectrophotometer and calculate the K/S value using the Kubelka-Munk equation.

-

Color Fastness: Evaluate the washing, rubbing, sublimation, and light fastness of the dyed fabric according to the relevant ISO standards (e.g., ISO 105).

Visualizations

Below are diagrams illustrating the key processes and relationships in supercritical CO2 dyeing.

Caption: Workflow for polyester dyeing in scCO2.

Caption: Influence of key parameters on dyeing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. m.youtube.com [m.youtube.com]

- 4. eco2dye.com [eco2dye.com]

- 5. Disperse Dyes – Shan’s Dyes and Chemicals [shansdyes.com]

- 6. textilelearner.net [textilelearner.net]

- 7. researchgate.net [researchgate.net]

- 8. lcms.labrulez.com [lcms.labrulez.com]

- 9. researchgate.net [researchgate.net]

Application Note: Quantification of Disperse Red 324 in Textiles using LC-MS/MS

Abstract

This application note details a sensitive and selective method for the quantification of Disperse Red 324 in textile matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Disperse dyes, including this compound, are a class of synthetic colorants with low water solubility used for dyeing hydrophobic fibers. Due to concerns over their potential to cause allergic reactions and possible carcinogenicity, regulatory bodies have restricted the presence of certain disperse dyes in consumer products.[1] The described protocol provides a robust workflow for the extraction and analysis of this compound, enabling textile manufacturers and regulatory agencies to ensure product safety and compliance. The methodology is based on established analytical procedures, such as DIN 54231, and utilizes Multiple Reaction Monitoring (MRM) for accurate quantification.[2]

Introduction

Disperse dyes are widely used in the textile industry for coloration of synthetic fibers such as polyester, nylon, and cellulose acetate.[3] These small, non-ionic molecules can migrate from the textile to the skin, leading to potential health risks including allergic contact dermatitis.[4] Consequently, regulations like the European Union's REACH and the OEKO-TEX® Standard 100 have set limits for the content of specific disperse dyes in textiles.[4][5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for the determination of disperse dyes in textiles due to its high sensitivity, selectivity, and ability to provide structural confirmation.[3][6] This method allows for the accurate quantification of target analytes even in complex matrices. This application note provides a comprehensive protocol for the analysis of this compound in textile samples.

Experimental Protocols

Reagents and Materials

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (LC-MS grade), Formic acid (LC-MS grade).

-

Standards: Analytical standard of this compound (or a suitable analogue like Disperse Red 1 for method development).

-

Extraction Solvent: Methanol.

-

Filters: 0.22 µm PTFE syringe filters.

Standard Preparation

-

Stock Solution (100 µg/mL): Accurately weigh and dissolve the this compound standard in methanol to prepare a stock solution.[4][7]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol/water (1:1, v/v) to create calibration standards. A typical concentration range is 0.5 to 100 ng/mL.

Sample Preparation (Textile)

-

Cut the textile sample into small pieces (approximately 5 mm x 5 mm).

-

Accurately weigh 1.0 g of the textile sample into a conical flask.[4]

-

Extract the sample using an ultrasonic bath at 50°C for 30 minutes.[4][7]

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[4][7]

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions. Optimization may be required based on the specific instrumentation used.

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[4] |

| Mobile Phase A | Water with 0.1% Formic Acid[4] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min[4] |

| Gradient | Optimized to provide good separation of the analyte from matrix interferences. A typical gradient starts with a high percentage of Mobile Phase A and ramps up to a high percentage of Mobile Phase B. |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | Optimized for the specific instrument (e.g., 3.0 - 4.0 kV) |

| Source Temperature | 150 °C[2] |

| Desolvation Gas Flow | 1000 L/hr[2] |

| Cone Gas Flow | 20 L/hr[2] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Quantitative Data

The following tables summarize the expected quantitative performance of the method. As noted, the data for Disperse Red 1 is used as a representative example.

Table 1: MRM Transitions for Disperse Red 1 (Representative)

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |

| Disperse Red 1 | 315.1 | 255.1 | To be determined empirically | To be determined empirically |

| Note: The precursor ion for Disperse Red 1 corresponds to its [M+H]+ adduct.[1][3] The product ion at m/z 255 is a known fragment.[3] Collision energy and the qualifier ion should be optimized during method development. |

Table 2: Method Performance Characteristics (Representative)

| Parameter | Expected Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.02 - 1.35 ng/mL[7] |

| Limit of Quantification (LOQ) | 0.06 - 4.09 ng/mL[7] |

| Recovery | 80 - 120% |

| Matrix Effect | To be assessed, may require matrix-matched calibration for accurate quantification.[4][5] |

Experimental Workflow and Diagrams

Caption: Experimental workflow for the quantification of this compound in textiles.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust approach for the quantification of this compound in textile samples. The protocol, including sample preparation and instrumental analysis, is designed to achieve the low detection limits required by international regulations. Proper method validation, including the assessment of linearity, limits of detection and quantification, accuracy, and matrix effects, is crucial for ensuring the quality and reliability of the results. This application note serves as a valuable resource for researchers, scientists, and quality control professionals in the textile industry.

References

- 1. lcms.cz [lcms.cz]

- 2. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youngin.com [youngin.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. lcms.cz [lcms.cz]

- 7. shimadzu.com [shimadzu.com]

Application Notes and Protocols: Staining of Polymers with Disperse Red 324 for Analysis

These application notes provide detailed protocols for the use of Disperse Red 324, an anthraquinone-derived dye, for the analysis of polymeric materials. The protocols are intended for researchers, scientists, and professionals in drug development and material science who are looking to visualize and quantify the distribution of this dye within polymer matrices.

Introduction

This compound is a red dye utilized in the coloring of plastics and textiles.[1][2] Its application in polymer analysis is primarily for visualizing the dye's penetration and distribution within polymer structures. The staining characteristics of this compound, particularly its diffusion, can provide insights into the morphology and properties of the polymer.

General Staining Protocol for Polymer Samples

This protocol provides a general framework for staining various polymer samples with this compound. Optimization of parameters such as dye concentration, incubation time, and temperature may be necessary depending on the specific polymer being analyzed.

Materials

-

This compound dye

-

Polymer samples (e.g., films, fibers, or microplastics)

-

Suitable solvent (e.g., acetone, n-hexane, ethanol, or a mixture)

-

Distilled water

-

Glass test tubes or vials

-

Tweezers

-

Filter paper (e.g., 47 mm)

-

Microscope slides and coverslips

Equipment

-

Fume hood

-

Water bath or incubator

-

Vortex mixer or sonicator

-

Microscope (e.g., fluorescence or confocal)

Experimental Workflow

Protocol Steps

-

Preparation of Staining Solution:

-

Dissolve this compound in a suitable solvent. A starting concentration of 10 µg/mL can be used as a reference, similar to protocols for other disperse dyes like Nile Red.[3] For some applications, a mixture of solvents, such as acetone/water (25% v/v), has been shown to be effective for other dyes by balancing fluorescence performance and minimizing polymer degradation.[3]

-

Ensure the dye is fully dissolved, using a vortex mixer or sonicator if necessary.

-

-

Sample Preparation:

-

Clean the polymer samples to remove any surface contaminants.

-

If necessary, cut the polymer into appropriate sizes for staining and analysis.

-

-

Staining Procedure:

-

Place the polymer sample into a glass test tube or vial.

-

Add a sufficient volume of the this compound staining solution to fully immerse the sample. For example, 15 mL of the solution can be used.[3]

-

Incubate the sample in the staining solution. Incubation conditions can be varied; for example, incubation in a water bath at 70°C for 30 minutes with periodic agitation every 10 minutes has been used for staining microplastics with Nile Red.[3] Room temperature incubation for a longer duration (e.g., 24 hours) may also be effective for certain polymers.[3]

-

-

Washing:

-

After incubation, carefully remove the polymer sample from the staining solution using tweezers.

-

Rinse the sample with the solvent used for the staining solution to remove excess dye from the surface.

-

Allow the sample to air dry completely.

-

-

Visualization:

-

Place the stained and dried polymer sample on a microscope slide.

-

If necessary, add a drop of mounting medium and a coverslip.

-

Visualize the sample using an appropriate microscopy technique, such as fluorescence or confocal microscopy.

-

Protocol for Supercritical CO₂ Impregnation of PET with this compound

This protocol is based on a study of dye diffusion in Poly(ethylene terephthalate) (PET) films and is suitable for analyzing the impregnation of polymers under supercritical fluid conditions.[4]

Materials

-

This compound dye

-

PET film

-

Supercritical fluid grade CO₂

-

Ethanol (optional, as a modifier)

Equipment

-

Supercritical fluid impregnation system

-

High-pressure vessel

-

Temperature and pressure controllers

Experimental Workflow for Supercritical Impregnation

Protocol Steps

-

Sample Loading: Place the PET film and a known amount of this compound into the high-pressure vessel of the supercritical fluid system.

-

System Sealing and Purging: Seal the vessel and purge with low-pressure CO₂ to remove air.

-

Pressurization and Heating: Pressurize the vessel with CO₂ to the desired pressure (e.g., 100-200 bar) and heat to the target temperature (e.g., 80-120°C) to achieve supercritical conditions.[4]

-

Impregnation: Maintain the system at the set temperature and pressure for a specific duration to allow the dye to dissolve in the supercritical CO₂ and diffuse into the PET film.[4] The diffusion rate can be significantly faster in supercritical CO₂ compared to an aqueous system.[4]

-

Depressurization and Cooling: After the desired impregnation time, slowly depressurize the vessel and allow it to cool to room temperature.

-

Sample Retrieval and Analysis: Open the vessel and retrieve the stained PET film for subsequent analysis of dye penetration and distribution.